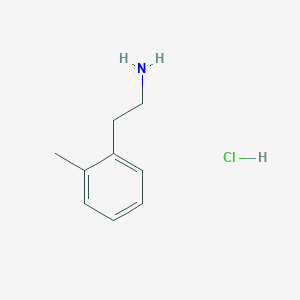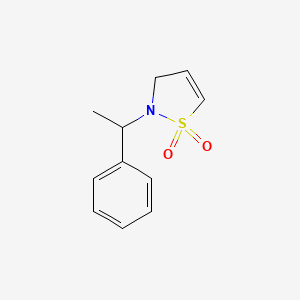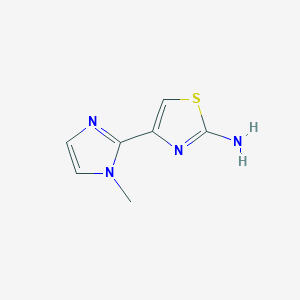
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
The compound “4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine” contains an imidazole ring and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic compound that consists of a five-membered aromatic ring containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the imidazole and thiazole rings, as well as the positioning of the methyl and amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Imidazole derivatives, such as 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine , have been extensively studied for their potential anticancer properties. The presence of both imidazole and thiazole rings in the compound’s structure allows it to interact with various biological targets. It can inhibit enzymes that are overexpressed in cancer cells, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial and Antibacterial Agents
Research has shown that imidazole-based compounds exhibit significant antimicrobial and antibacterial activities. This compound could be used to synthesize new drugs that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Antifungal Applications
The structural motif of imidazole is known to confer antifungal properties4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine could serve as a lead compound for the development of antifungal medications, particularly for treating systemic fungal infections .
Antioxidant Activity
Imidazole derivatives are also explored for their antioxidant capabilities. This compound may be involved in scavenging free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in numerous diseases, including neurodegenerative disorders .
Anti-Parkinson Activity
Some imidazole-containing compounds have shown promise in the treatment of Parkinson’s disease. The compound could be investigated for its potential to modulate dopaminergic pathways, offering a new avenue for Parkinson’s disease research .
Supramolecular Ligands
Due to the ability of imidazole rings to coordinate with metals, 4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can be utilized as a supramolecular ligand. This application is particularly relevant in the field of coordination chemistry, where it can lead to the formation of novel metal-organic frameworks (MOFs) with potential uses in catalysis, gas storage, and separation technologies .
Biomimetic Catalysts
The compound’s structure is conducive to acting as a biomimetic catalyst. It can mimic the active sites of certain enzymes, potentially leading to the development of catalytic systems that are more efficient and selective for industrial chemical reactions .
Agrochemical Research
In agrochemical research, imidazole derivatives are valuable for their herbicidal and insecticidal properties4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine could be a precursor in synthesizing new compounds that safely and effectively control pests and weeds .
Orientations Futures
Propriétés
IUPAC Name |
4-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-11-3-2-9-6(11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGRBABGRNBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



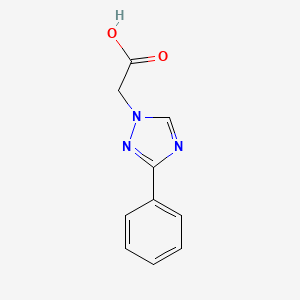
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)

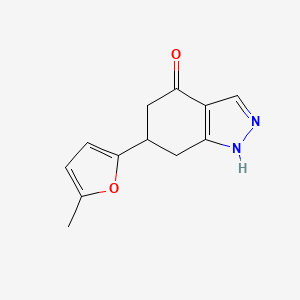

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
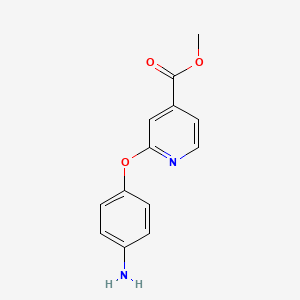
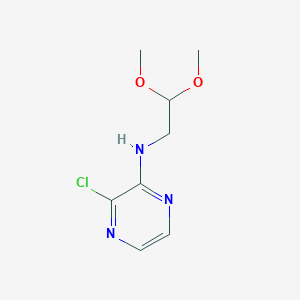
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
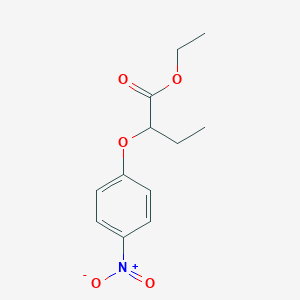
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)

